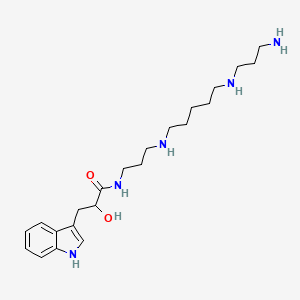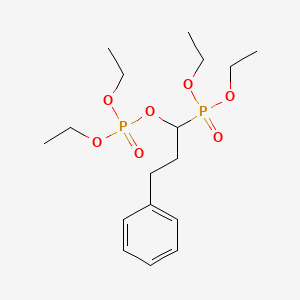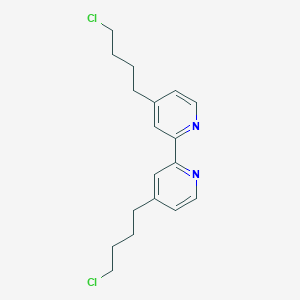
4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected by a 4-chlorobutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine typically involves the reaction of 4-chlorobutyl bromide with 2,2’-bipyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of biological systems and interactions with metal ions.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine units act as chelating agents, forming stable complexes with various metal ions. These complexes can then participate in catalytic reactions or serve as models for biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(2-methoxystyryl)biphenyl
- 2,2-Dimorpholinodiethylether
- 3,3’-Dinitrodiphenyldisulfide
Uniqueness
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is unique due to its specific structure, which allows for versatile coordination with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
141119-78-0 |
|---|---|
Molekularformel |
C18H22Cl2N2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
4-(4-chlorobutyl)-2-[4-(4-chlorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H22Cl2N2/c19-9-3-1-5-15-7-11-21-17(13-15)18-14-16(8-12-22-18)6-2-4-10-20/h7-8,11-14H,1-6,9-10H2 |
InChI-Schlüssel |
DAAAEOFMRROLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CCCCCl)C2=NC=CC(=C2)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


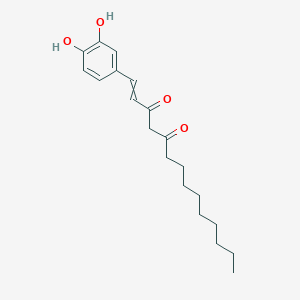
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)



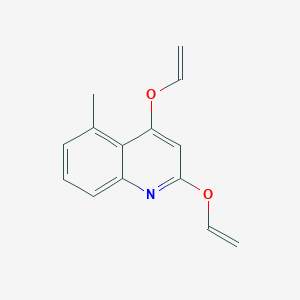
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)

